1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride

Medicinal chemistry Physicochemical property optimization Drug‑likeness

Medicinal chemists often face extra synthetic steps to functionalize kinase hinge-binding scaffolds. This building block eliminates that bottleneck: • Direct amide coupling via 7-COOH handle, bypassing Pd-catalyzed functionalization of the 7-bromo analogue. • Pre-installed N-Me group removes a metabolic soft-spot (N-H oxidation) and boosts lipophilicity (ΔLogP > 0.8). • Validated EGFR hinge-binding core (Met793) with favorable drug-like properties (LogP 0.79, PSA 63 Ų). Supplied as HCl salt, ≥95% purity. Ideal for ATP-competitive kinase inhibitor libraries.

Molecular Formula C9H11ClN2O3
Molecular Weight 230.65
CAS No. 2470439-70-2
Cat. No. B2819433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride
CAS2470439-70-2
Molecular FormulaC9H11ClN2O3
Molecular Weight230.65
Structural Identifiers
SMILESCN1CCOC2=C1C=C(C=N2)C(=O)O.Cl
InChIInChI=1S/C9H10N2O3.ClH/c1-11-2-3-14-8-7(11)4-6(5-10-8)9(12)13;/h4-5H,2-3H2,1H3,(H,12,13);1H
InChIKeyUBQCPGLCAVLXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-pyrido[2,3-b][1,4]oxazine-7-carboxylic Acid: Procurement Overview


1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride (CAS 2470439-70-2) is a bicyclic heterocyclic building block featuring a fused pyridine–[1,4]oxazine core with a synthetically pivotal carboxylic acid handle at the 7-position and an N-methylated oxazine ring [1]. The compound is commercially supplied as the hydrochloride salt (C₉H₁₁ClN₂O₃, MW 230.65 g·mol⁻¹) with a cataloged purity of 95 % [1]. Its placement within the broader pyrido[2,3-b][1,4]oxazine family—a scaffold validated as an ATP‑competitive kinase hinge‑binder in recent EGFR‑TK inhibitor programs [2]—makes it a relevant intermediate for medicinal chemistry campaigns targeting kinase‑driven diseases.

Scaffold Reported kinase hinge‑binder core for EGFR‑targeted library design
Handle 7‑Carboxylic acid enables direct amide coupling for SAR exploration
Stability N‑Methyl substitution may reduce metabolic soft‑spot risk (class‑level)

Why Generic Analogs Cannot Replace 1-Methyl-pyrido[2,3-b][1,4]oxazine-7-carboxylic Acid


Superficially similar 2,3‑dihydro‑1H‑pyrido[2,3‑b][1,4]oxazine analogues often lack either the N‑methyl group or the 7‑carboxylic acid functionality, leading to large divergences in physicochemical properties, synthetic utility, and final‑compound pharmacokinetics. The N‑methyl substituent eliminates a hydrogen‑bond donor, substantially alters lipophilicity (ΔLogP > 0.8), and shields the oxazine nitrogen from oxidative metabolism [1]. Concurrently, the 7‑carboxylic acid provides a direct ligation point for amide coupling, whereas the prevalent 7‑bromo analogue (CAS 1415928‑82‑3) requires an additional Pd‑catalyzed step (e.g., Suzuki or Buchwald coupling) to introduce an equivalent handle . These differences translate into measurable contrasts in polarity, hydrogen‑bonding capacity, metabolic vulnerability, and synthetic step‑count—each of which can critically influence downstream lead‑optimization trajectories [2]. Consequently, generic substitution without quantitative, side‑by‑side evidence risks re‑optimization of properties that were already engineered into the target building block.

N‑Methyl absence
Unsubstituted oxazine analogs introduce an additional H‑bond donor, potentially altering lipophilicity and metabolic profile.
Carboxylic acid mismatch
7‑Bromo or 7‑ester analogs require extra synthetic steps for amide linkage, increasing cycle time and yield loss risk.
Physicochemical shift
Polarity, H‑bonding, and PSA differences may impact downstream ADME properties and off‑target profiles.

Quantitative Evidence: 1-Methyl-pyrido[2,3-b][1,4]oxazine-7-carboxylic Acid vs. Analogs


Physicochemical Comparison: 7-Bromo-1-methyl Analog

The carboxylic acid‑bearing target compound displays markedly lower lipophilicity, higher polar surface area, and greater hydrogen‑bonding capacity compared to the 7‑bromo‑1‑methyl analog (CAS 1415928‑82‑3) [1]. These differences impact permeability, solubility, and off‑target promiscuity profiles of derived library members.

Physicochemical Shift
Data to verify
ΔLogP = –0.88; ΔPSA = +37.6 Ų; +1 HBD, +2 HBA vs 7‑Br analog
Hydrophilicity and PSA shift may alter ADME/tox profiles
Supplier‑computed values; verify experimentally
Medicinal chemistry Physicochemical property optimization Drug‑likeness

H-Bond Donor/Acceptor Profile vs. Analogs

The 7‑carboxylic acid contributes 1 H‑bond donor and 2 H‑bond acceptors in excess of the 7‑bromo analog (CAS 1415928‑82‑3) and the 7‑methyl ester (CAS 1188528‑92‑8) [1]. This augmented H‑bonding profile directly influences target engagement and physico‑chemical developability.

H‑Bond Profile
Data to verify
+1 HBD, +2 HBA vs 7‑Br; +1 HBD, +1 HBA vs methyl ester
Additional H‑bond contacts may improve target binding
Derived from structure; validate in target
Structure–activity relationships Ligand‑target interactions Solubility enhancement

Synthetic Step Economy: Direct Amide Coupling Advantage

The 7‑carboxylic acid permits direct amide bond formation with amine‑containing fragments under standard coupling conditions (e.g., HATU, EDC/HOBt). In contrast, the 7‑bromo analog must first undergo a Pd‑catalyzed carbonylation or cross‑coupling to install a carboxylate equivalent, adding at least one synthetic step and associated purification [1].

Synthetic Steps
Class‑level
Direct amidation in 1 step; 7‑Br requires ≥2 steps (e.g., Pd coupling)
Fewer steps support faster SAR cycles
Class‑level inference; verify in specific library
Parallel synthesis Lead optimization Amide coupling

Kinase Hinge-Binding Validation in EGFR Inhibition

A 2025 study demonstrated that pyrido[2,3‑b][1,4]oxazine‑based compounds form a canonical hinge‑binding interaction with Met793 of EGFR‑T790M/L858R, with the pyridine nitrogen acting as the key hydrogen‑bond acceptor; the oxazine oxygen makes a supplementary contact with Gatekeeper Thr790 (3.1–3.5 Å) [1]. Derivatives incorporating the pyrido‑oxazine core (compounds 7f, 7g, 7h) exhibited IC₅₀ values of 0.09–1.10 μM against EGFR‑mutant NSCLC lines and displayed >55‑fold selectivity over non‑tumorigenic BEAS‑2B cells [1].

Hinge Binding
Class‑level
Scaffold contacts Met793; IC₅₀ HCC827 0.09 µM, selectivity index ~678‑fold
Reported hinge‑binding context; target‑specific validation needed
MTT assay, EGFR‑mutant lines [1]
EGFR tyrosine kinase Hinge‑binder Non‑small cell lung cancer

Metabolic Stability from N-Methyl Substitution

The N‑methyl group on the oxazine ring eliminates a potential site of oxidative metabolism (N‑demethylation or N‑oxide formation) and removes one hydrogen‑bond donor relative to the des‑methyl analog (2,3‑dihydro‑1H‑pyrido[2,3‑b][1,4]oxazine‑7‑carboxylic acid, CAS 1261809‑98‑6) [1]. Literature precedent across heterocyclic series indicates that N‑methylation can improve metabolic half‑life and reduce CYP‑mediated clearance [2].

Metabolic Soft‑Spot
Class‑level
N‑Methyl eliminates oxazine N–H; potential CYP oxidation site removed
May improve metabolic stability in vitro
Class‑level observation; validate in microsomes
Metabolic stability N‑methylation Oxidative metabolism

Commercial Supply Reliability and In-Stock Availability

The target compound is stocked at 95 % purity by Enamine in multiple pack sizes (50 mg to 5 g) with a U.S.‑based lead time of two days [1]. In comparison, the 7‑bromo analog (CAS 1415928‑82‑3) is also listed by Enamine but with a lead time of 3 days and restricted to smaller pack sizes (up to 1 g) in the catalog checked [2].

Supply Comparison
Reported
2‑day lead, up to 5 g; vs 7‑Br: 3‑day, ≤1 g
May support rapid procurement for library synthesis
Supplier data as of Apr 2026
Procurement efficiency Supply chain Building block sourcing

Optimal Applications of 1-Methyl-pyrido[2,3-b][1,4]oxazine-7-carboxylic Acid


EGFR-Kinase Targeted Library Synthesis

The pyrido[2,3‑b][1,4]oxazine core has been experimentally confirmed to make a conserved hinge‑binding contact with Met793 in EGFR‑T790M/L858R, with docking scores that match or exceed those of osimertinib [1]. Incorporating the 7‑carboxylic acid building block into amide‑coupled libraries directly installs this privileged scaffold into candidate EGFR‑TKI molecules, bypassing the need for scaffold‑hopping validation.

Parallel Synthesis of Polar Kinase Probes

With a LogP of 0.79 and a PSA of 63 Ų, the building block is substantially more polar and less lipophilic than the 7‑bromo analog (LogP 1.67, PSA 25.4 Ų) [2]. This property profile is advantageous for constructing compound libraries that stay within favorable drug‑like space (e.g., Rule‑of‑Five compliance), particularly when seeking to improve aqueous solubility and reduce non‑specific binding.

Metabolic Liability Reduction via N-Methylation

The pre‑installed N‑methyl group eliminates the oxazine N–H bond, a recognized metabolic soft‑spot for CYP‑mediated N‑oxidation or N‑demethylation [3]. Medicinal chemists building lead series around this scaffold can avoid later‑stage introduction of metabolic shielding groups, streamlining the design‑make‑test cycle.

High-Throughput Amide Derivatization via Direct Coupling

The 7‑carboxylic acid handle enables direct, single‑step amide bond formation with a wide range of amine fragments using standard coupling reagents [4]. This contrasts with the 7‑bromo analog, which mandates a preceding Pd‑catalyzed functionalization step, making the target compound the more step‑economical choice for large‑matrix library synthesis.

Application
Selection Property
Validation Focus
EGFR‑Kinase Library Synthesis
Scaffold hinge‑binding confirmation
EGFR‑T790M/L858R binding assay
Polar Kinase Probe Libraries
Low lipophilicity and high PSA profile
Aqueous solubility and permeability screening
Metabolic Stability Optimization
N‑Methyl oxazine (no NH donor)
Microsomal stability assay (CYP oxidation)
High‑Throughput Amide Derivatization
Direct carboxylic acid coupling handle
Amidation yield and library enumeration
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